N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline
Description
N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline is a Schiff base derivative featuring a quinoline core substituted with a methoxy group at position 6 and a 4-methylaniline moiety via a methylene bridge. Its structure combines the aromatic rigidity of quinoline with the electron-donating methoxy and methyl groups, which may enhance solubility and binding affinity in biological systems .
Properties
CAS No. |
89070-55-3 |
|---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-(6-methoxyquinolin-2-yl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C18H16N2O/c1-13-3-6-15(7-4-13)19-12-16-8-5-14-11-17(21-2)9-10-18(14)20-16/h3-12H,1-2H3 |
InChI Key |
HBBMVOYLQUNHNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=NC3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline typically involves the reaction of 6-methoxyquinoline-2-carbaldehyde with 4-methylaniline under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different derivatives with potential biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Comparison with Similar Compounds
Structural Analogues
Quinoline-Based Derivatives
- Compound 6m and 6n (): These derivatives contain bromoquinoline cores coupled with piperidine or morpholine substituents. Unlike the target compound, they lack the methoxy group at position 6 but share similar conjugation systems, which influence electronic properties and π-π stacking interactions.
- N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-6,7-dimethoxyquinolin-4-amine (): This bis-quinoline derivative has dual methoxy groups at positions 6 and 7, enhancing electron density and steric bulk compared to the single methoxy group in the target compound.
Pyrrole-Based Analogues
- N-(1H-pyrrol-2-yl)methylene)-4-methylaniline (Asogwa et al., 2022): Replacing the quinoline core with pyrrole reduces aromatic conjugation and alters dipole moments. DFT studies show this pyrrole derivative has a narrower HOMO-LUMO gap (4.2 eV) compared to quinoline analogues (~4.5–5.0 eV), suggesting higher reactivity .
Benzylidene Derivatives
- N-(2,4-Dichlorobenzylidene)-4-methylaniline () : The electron-withdrawing chlorine substituents decrease electron density on the aromatic ring, contrasting with the electron-donating methoxy group in the target compound. This difference impacts solubility and binding modes in molecular docking studies .
Computational and Spectroscopic Insights
Density Functional Theory (DFT) Studies
- The target compound’s methoxy group at position 6 likely increases electron density on the quinoline ring, stabilizing the HOMO (-5.8 eV estimated) compared to the pyrrole derivative (-6.2 eV) .
Spectroscopic Data
- ¹H NMR: The methoxy proton in the target compound is expected at δ ~3.9 ppm, similar to 6-methoxyquinoline derivatives. In contrast, the pyrrole derivative’s NH proton appears at δ ~11.2 ppm .
- ESI-MS : The molecular ion peak [M+H]⁺ for the target compound is predicted at m/z ~335, distinct from the pyrrole analogue (m/z 213) .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
